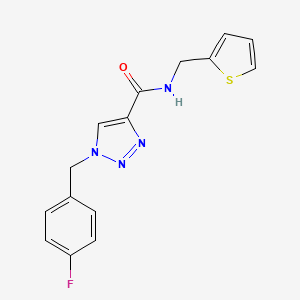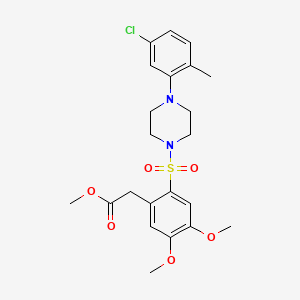
Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a sulfonyl group, which is often seen in antibiotics and other drugs . The presence of the methoxy groups and the acetate group suggest that this compound might have interesting reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a degree of cyclic structure, while the sulfonyl and acetate groups would likely add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl and acetate groups might make the compound polar and potentially soluble in polar solvents .科学的研究の応用
Synthesis and Metabolism Studies
- Methyl 2-(2-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate and related compounds are synthesized for studies in metabolism and distribution in test animals. A study by Tada, Kajino, Watanabe, and Hayashi (1989) describes the synthesis of a carbon-14 labelled compound for such purposes (Tada, Kajino, Watanabe, & Hayashi, 1989).
Chemical Synthesis Techniques
- The compound is used as a reference in the development of new synthetic methods and techniques. For example, Back, Hamilton, Lim, and Parvez (2005) utilized related piperazine derivatives in the total synthesis of the quinolizidine alkaloids (Back, Hamilton, Lim, & Parvez, 2005).
Pharmacological Research
- Studies by Tachibana, Fukano, Sudo, and Tanaka (1999) utilized a compound with a similar structure as a novel calmodulin antagonist in their research. This highlights the compound's relevance in pharmacological studies (Tachibana, Fukano, Sudo, & Tanaka, 1999).
Drug Discovery and Development
- Nirogi, Shinde, Kambhampati, Mohammed, Saraf, Badange, Bandyala, Bhatta, Bojja, Reballi, Subramanian, Benade, Palacharla, Bhyrapuneni, Jayarajan, Goyal, and Jasti (2017) explored similar compounds for the treatment of cognitive disorders, indicating its significance in the development of new therapeutic agents (Nirogi et al., 2017).
Biological Screening and Potential Therapeutic Agents
- Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, Shahid, and Khan (2019) synthesized a series of compounds with similar structures for screening against α-glucosidase enzyme, suggesting potential therapeutic applications (Abbasi et al., 2019).
Antimicrobial Research
- The compound and its derivatives have been studied for their antimicrobial properties. Wu Qi (2014) synthesized derivatives and evaluated their antibacterial activities, showing its utility in antimicrobial research (Wu Qi, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O6S/c1-15-5-6-17(23)13-18(15)24-7-9-25(10-8-24)32(27,28)21-14-20(30-3)19(29-2)11-16(21)12-22(26)31-4/h5-6,11,13-14H,7-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUDVLKUQAVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

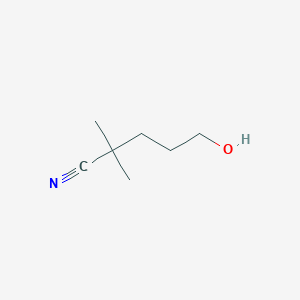
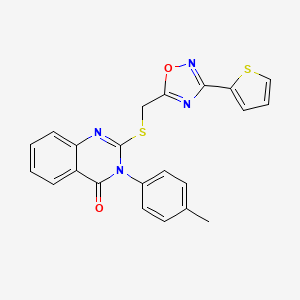
acetate](/img/structure/B2403682.png)
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
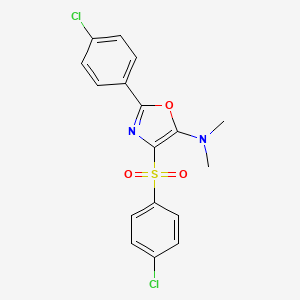
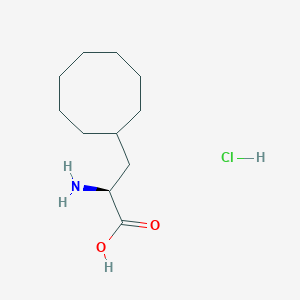
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)
![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)
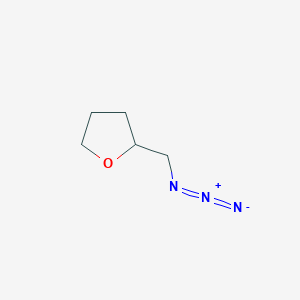
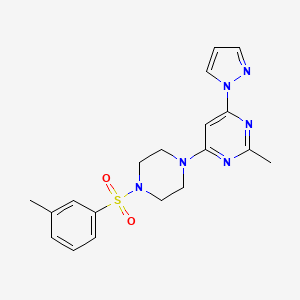
![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

